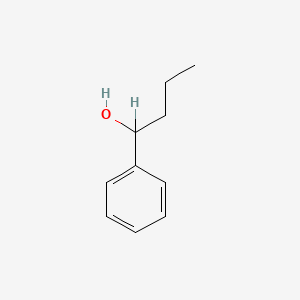

1-Phenyl-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316124 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-14-2 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbutanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLBUTANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E05182617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-1-butanol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Phenyl-1-butanol. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest. This document details the compound's key characteristics, provides established experimental protocols for its synthesis and purification, and presents its spectral data for analytical purposes. Furthermore, it explores its known biological activities, particularly its inhibitory action on the fatty acid synthesis pathway in Pseudomonas aeruginosa.

Introduction

This compound, also known as α-propylbenzyl alcohol, is an aromatic alcohol with a chiral center. Its structure, comprising a phenyl group and a hydroxyl-bearing butyl chain, makes it a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. This guide aims to consolidate the available scientific information on this compound to facilitate its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 614-14-2 |

| Appearance | Colorless liquid |

| Boiling Point | 170 °C at 100 mmHg[1][2]; 115 °C at 14 mmHg[3]; 120 °C at 0.05 mmHg[4] |

| Melting Point | 16 °C[2][5] (for racemic); 44-46 °C (for (R)-(+)-enantiomer)[3]; 45-47 °C (for (S)-(-)-enantiomer)[4] |

| Density | 0.98 g/cm³[2][5] |

| Refractive Index | 1.5120 to 1.5160[2] |

| Solubility | Soluble in organic solvents[1]; Water solubility: 1885 mg/L at 25 °C (estimated)[6] |

| Flash Point | 103 °C (closed cup)[3][4] |

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.25-7.40 | m | Aromatic protons (5H) |

| ~4.58 | t | CH-OH | |

| ~1.65-1.80 | m | -CH₂-CH₂-CH₃ | |

| ~1.25-1.40 | m | -CH₂-CH₂-CH₃ | |

| ~0.90 | t | -CH₃ | |

| ¹³C NMR | ~145.8 | s | C (aromatic, attached to carbinol) |

| ~128.5 | d | CH (aromatic) | |

| ~127.5 | d | CH (aromatic) | |

| ~126.0 | d | CH (aromatic) | |

| ~76.0 | d | CH-OH | |

| ~42.0 | t | -CH₂-CH₂-CH₃ | |

| ~19.0 | t | -CH₂-CH₂-CH₃ | |

| ~14.0 | q | -CH₃ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3230 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1500 | Medium | C=C stretch (aromatic ring) |

| 1350-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 150 | Low | [M]⁺ (Molecular ion) |

| 132 | Moderate | [M - H₂O]⁺ (Loss of water) |

| 107 | High | [C₆H₅CHOH]⁺ (Benzylic fragment) |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from benzaldehyde and 1-bromopropane using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel. Add a small amount of the 1-bromopropane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir the mixture for an additional hour to ensure the complete formation of the Grignard reagent (propylmagnesium bromide).

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Prepare a solution of benzaldehyde in anhydrous diethyl ether in the dropping funnel. Add the benzaldehyde solution dropwise to the cooled Grignard reagent with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt and precipitate magnesium salts. If a biphasic mixture does not form, a dilute solution of hydrochloric acid can be added to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Purification by Vacuum Distillation

Equipment:

-

Round-bottom flask

-

Short path distillation head with a condenser and vacuum adapter

-

Receiving flask

-

Thermometer

-

Heating mantle with a stirrer

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distilling flask with a magnetic stir bar.

-

Connect the apparatus to the vacuum source with a cold trap in between.

-

Turn on the stirrer and begin to evacuate the system.

-

Once a stable vacuum is achieved, begin to heat the distilling flask gently.

-

Collect the fraction that distills at the expected boiling point for the measured pressure. For this compound, the boiling point is approximately 115 °C at 14 mmHg.

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Proposed mechanism of action of this compound on the fatty acid synthesis pathway.

Biological Activity

This compound has been identified as an inhibitor of the growth of the bacterium Pseudomonas aeruginosa.[2] The proposed mechanism of action is the inhibition of fatty acid synthesis.[2] Fatty acid synthesis is an essential pathway for bacterial viability, as it provides the building blocks for the cell membrane. In P. aeruginosa, this process is carried out by the type II fatty acid synthase (FASII) system. While the exact molecular target of this compound within this pathway has not been definitively elucidated, it is hypothesized to interfere with one of the key enzymes, such as acetyl-CoA carboxylase (ACC) or the subsequent enzymes in the elongation cycle. By disrupting this pathway, this compound compromises the integrity of the bacterial cell membrane, leading to growth inhibition.

Chemical Reactivity and Stability

This compound is a secondary benzylic alcohol, and its reactivity is characteristic of this functional group.

-

Oxidation: It can be oxidized to the corresponding ketone, 1-phenyl-1-butanone, using various oxidizing agents. As a benzylic alcohol, it is susceptible to oxidation, and upon exposure to air, it can slowly oxidize to benzaldehyde and benzoic acid.

-

Reactivity with Acids: In the presence of strong acids, it can undergo dehydration to form alkenes or participate in substitution reactions. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, making it more reactive than non-benzylic secondary alcohols.

-

Esterification: It reacts with carboxylic acids or their derivatives to form esters.

-

Stability: this compound is stable under normal storage conditions. However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids. It is advisable to test for peroxide formation before distillation if the compound has been stored for an extended period.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its physical and chemical properties, spectral data, synthesis and purification protocols, and biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The versatile nature of this compound suggests its potential for further exploration in various scientific and industrial applications.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 3. rsc.org [rsc.org]

- 4. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-butanol via Grignard Reaction

This guide provides a comprehensive overview of the synthesis of 1-phenyl-1-butanol, a secondary alcohol, through the application of the Grignard reaction. This organometallic chemical reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to benzaldehyde. The subsequent acidic workup yields the desired alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed experimental protocols, data, and mechanistic insights.

Reaction Mechanism

The Grignard synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent, followed by its reaction with a carbonyl compound and subsequent hydrolysis.

-

Formation of the Grignard Reagent: Propylmagnesium bromide is prepared by the reaction of 1-bromopropane with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, creating a highly polar carbon-magnesium bond, which renders the attached carbon atom strongly nucleophilic and basic.

-

Nucleophilic Addition to Carbonyl: The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde. This addition breaks the pi bond of the carbonyl group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[3]

-

Protonation: The final step is the addition of a protic source, typically a dilute aqueous acid like H₃O⁺ or a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final product, this compound.[2]

Experimental Protocol

This section details the procedure for the synthesis of this compound. Extreme care must be taken to ensure all glassware and reagents are anhydrous, as Grignard reagents are highly reactive with water.[4][5]

2.1 Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 |

| 1-Bromopropane | C₃H₇Br | 123.00 | 71 | 1.35 |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -85.05 | 1.18 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 2.20 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | 2.66 |

| This compound | C₁₀H₁₄O | 150.22 | 115 (°C/14 mmHg) | 0.98 |

2.2 Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping/addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Drying tube (filled with CaCl₂)

2.3 Procedure

Part A: Preparation of Propylmagnesium Bromide

-

All glassware must be oven-dried and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (e.g., 2.4 g, 0.1 mol) into the three-necked flask. A small crystal of iodine can be added to activate the magnesium surface.[4]

-

In the dropping funnel, prepare a solution of 1-bromopropane (e.g., 12.3 g, 0.1 mol) in 40 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the 1-bromopropane solution to the flask. The reaction should initiate, indicated by bubbling and a cloudy appearance.[2] If the reaction does not start, gentle warming with the palm of your hand or a warm water bath may be necessary.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction. The solution should be grayish and slightly cloudy.

Part B: Reaction with Benzaldehyde and Workup

-

Cool the Grignard reagent solution in an ice-water bath.

-

Prepare a solution of benzaldehyde (e.g., 10.6 g, 0.1 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, and a thick precipitate may form.[2]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes.

-

Quenching: Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and 50 mL of 2M sulfuric acid or saturated aqueous ammonium chloride to hydrolyze the magnesium alkoxide.[6]

-

Transfer the mixture to a separatory funnel. Two layers will form. Separate the organic (ether) layer.

-

Extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Combine all organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

2.4 Purification

-

Filter the dried solution to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator or simple distillation.

-

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 115 °C at 14 mmHg.

Data and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O[7] |

| Molecular Weight | 150.22 g/mol [8] |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | 115 °C / 14 mmHg |

| Melting Point | 44-46 °C |

| IR Spectroscopy (cm⁻¹) | |

| O-H stretch (alcohol) | ~3350 (broad) |

| C-H stretch (sp³) | ~2870-2960 |

| C-H stretch (sp²) | ~3030-3080 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-O stretch | ~1050 |

| ¹H NMR Spectroscopy (δ, ppm) | |

| ~0.9 (t, 3H) | -CH₃ |

| ~1.2-1.8 (m, 4H) | -CH₂CH₂- |

| ~4.6 (t, 1H) | -CH(OH)- |

| ~7.2-7.4 (m, 5H) | Aromatic protons |

| ¹³C NMR Spectroscopy (δ, ppm) | |

| ~14.0 | -CH₃ |

| ~19.0, 40.0 | -CH₂CH₂- |

| ~75.0 | -CH(OH)- |

| ~126-129 | Aromatic carbons |

| ~145.0 | Aromatic C-ipso |

Note: Spectroscopic values are approximate and may vary depending on the solvent and instrument.

Safety Considerations

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.[4]

-

Grignard Reagents: Grignard reagents are highly reactive and basic. They react violently with water and other protic solvents. Ensure all equipment is scrupulously dried to prevent uncontrolled reactions.[4]

-

1-Bromopropane: This reagent is a toxic alkylating agent and should be handled with care, avoiding inhalation and skin contact.[4]

-

Quenching: The quenching step is highly exothermic. The reaction mixture should be added slowly to the ice/acid mixture with efficient stirring to control the heat generated.[4]

This guide provides a foundational framework for the synthesis of this compound. Researchers should adapt and optimize the protocol based on specific laboratory conditions and available equipment, always adhering to strict safety standards.

References

- 1. youtube.com [youtube.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Phenyl-1-butanol: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-phenyl-1-butanol. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the compound's spectroscopic characteristics, experimental methodologies, and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.58 | Triplet | 1H | Methine proton (-CH(OH)-) |

| 1.95 | Singlet | 1H | Hydroxyl proton (-OH) |

| 1.60 - 1.80 | Multiplet | 2H | Methylene protons (-CH₂-) |

| 1.25 - 1.45 | Multiplet | 2H | Methylene protons (-CH₂-) |

| 0.90 | Triplet | 3H | Methyl protons (-CH₃) |

| Solvent: CDCl₃. Instrument: Bruker WH-300.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 144.9 | Quaternary aromatic carbon (C-1') |

| 128.3 | Aromatic methine carbons (C-3', C-5') |

| 127.2 | Aromatic methine carbon (C-4') |

| 125.9 | Aromatic methine carbons (C-2', C-6') |

| 75.0 | Methine carbon (-CH(OH)-) |

| 40.2 | Methylene carbon (-CH₂-) |

| 18.9 | Methylene carbon (-CH₂-) |

| 13.9 | Methyl carbon (-CH₃) |

| Source of Sample: Eastman Organic Chemicals, Rochester, New York.[1] |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Broad | O-H stretch (alcohol) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2950 - 2870 | Strong | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (alcohol) |

| Technique: Robot-Film. Instrument: Bruker IFS 85.[1] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 5 | [M]⁺ (Molecular ion) |

| 132 | 15 | [M - H₂O]⁺ |

| 121 | 20 | [M - C₂H₅]⁺ |

| 107 | 100 | [C₇H₇O]⁺ (Base Peak) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ |

| Source: NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[2][3][4] For ¹³C NMR, a higher concentration of 20-50 mg is often required.[2] The sample is placed in a clean 5 mm NMR tube, and gentle vortexing or sonication can be used to ensure complete dissolution.[2] Any solid particulates should be removed by filtration through a glass wool plug in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[4]

-

Data Acquisition: The NMR tube is placed in the spectrometer.[2] The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Shimming is then performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[2] The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[2] Finally, the appropriate pulse sequence and acquisition parameters, such as the number of scans and relaxation delay, are set before initiating data collection.[2]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.[5] A background spectrum of the clean salt plate is typically run first. The infrared spectrum of the sample is then recorded. If the signal intensity is too low, more solution can be added to the plate and the solvent evaporated. If the intensity is too high, the plate can be cleaned and a more dilute solution used.[5]

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[1][6] In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron impact ionization), which knocks off an electron to form a positively charged molecular ion (radical cation).[6][7]

-

Mass Analysis and Detection: The resulting ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[6][7] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[6][7] Ions with different m/z ratios are separated and then detected, with the resulting data presented as a mass spectrum showing the relative abundance of each ion.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the workflow of spectroscopic analysis for this compound, highlighting how each technique contributes to the overall structural elucidation.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. This compound | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the (R)- and (S)-Enantiomers of 1-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 1-phenyl-1-butanol, a chiral alcohol with applications in synthetic chemistry. The document details methods for their synthesis and separation, their physicochemical and spectroscopic properties, and the analytical techniques used for their characterization.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share the same physical properties, with the exception of their interaction with plane-polarized light. The spectroscopic data provided are for the racemic compound, as the spectra of the individual enantiomers are identical in an achiral solvent.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (R)-(+)-1-Phenyl-1-butanol | (S)-(-)-1-Phenyl-1-butanol | Racemic (±)-1-Phenyl-1-butanol |

| CAS Number | 22144-60-1[1][2][3] | 614-14-2 (for S- or racemic)[4] | 614-14-2[4][5] |

| Molecular Formula | C₁₀H₁₄O[1][4] | C₁₀H₁₄O | C₁₀H₁₄O[1][4] |

| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol | 150.22 g/mol [2][4] |

| Melting Point | 44-46 °C[2] | 46 °C[6] | Not specified |

| Boiling Point | 115 °C at 14 mmHg[2] | Not specified | 115 °C at 14 mmHg[2] |

| Specific Rotation ([α]²⁰/D) | +55° (c=5 in chloroform)[2] | Not specified | Not applicable |

| Optical Purity (ee) | 98% (GLC)[2] | Not specified | Not applicable |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectra available, but specific shifts vary with solvent.[1][4] |

| ¹³C NMR | Spectra available, but specific shifts vary with solvent.[1][4] |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch around 3300-3600 cm⁻¹ and C-O stretch near 1050 cm⁻¹. Aromatic C-H and C=C stretches are also present.[3][4][7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 150. Fragmentation patterns include a peak at m/z = 107.[4][8] |

Synthesis and Separation of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates a specific enantiomer, and chiral resolution, which separates a racemic mixture.

Asymmetric synthesis involves the conversion of a prochiral starting material into a chiral product with a preference for one enantiomer. A common method is the asymmetric reduction of butyrophenone (1-phenyl-1-butanone).

-

Catalytic Asymmetric Reduction: This can be accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexed with chiral ligands (e.g., BINAP, TsDPEN). These reactions, often employing transfer hydrogenation, can produce this compound with high enantiomeric excess (ee).

-

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), are highly effective for the stereoselective reduction of ketones. Depending on the specific enzyme used, either the (R)- or (S)-enantiomer can be obtained with excellent purity.

Chiral resolution separates the enantiomers present in a racemic mixture.[9]

-

Enzymatic Kinetic Resolution: This is a widely used method where an enzyme, typically a lipase, selectively catalyzes a reaction with one enantiomer at a much faster rate than the other. For this compound, this often involves the acylation of the alcohol. For instance, a lipase can selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques. Novozym 435 is a commonly used lipase for such resolutions.[10]

-

Chemical Resolution via Diastereomers: This classic method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers.[11] These diastereomers have different physical properties and can be separated by crystallization or chromatography.[9][11] After separation, the resolving agent is removed to yield the pure enantiomers.

Experimental Protocols

This protocol is a general representation and may require optimization for specific catalysts and equipment.

-

Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in an appropriate solvent like isopropanol.

-

Reaction Initiation: Add butyrophenone to the solution. A hydrogen source, such as a formic acid/triethylamine mixture for transfer hydrogenation, is then introduced.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess of the product using chiral GC or HPLC.

This protocol describes a typical lipase-catalyzed acylation.

-

Setup: To a solution of racemic this compound in an organic solvent (e.g., hexane or toluene), add an acyl donor (e.g., vinyl acetate or an fatty acid).[10]

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435. To drive the reaction, molecular sieves can be added to remove the water produced.[10]

-

Reaction: Shake the mixture at a controlled temperature (e.g., 30-50°C). Monitor the conversion by GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separation: After the desired conversion is reached, filter off the immobilized enzyme.

-

Purification: Separate the unreacted alcohol from the ester by column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to recover the other enantiomer of this compound.

-

Analysis: Determine the enantiomeric excess of the unreacted alcohol and the alcohol obtained from hydrolysis using chiral GC.

Analytical Methods for Enantiomeric Analysis

The determination of the enantiomeric composition of a sample of this compound is crucial. Chiral gas chromatography is a common and effective method.

-

Column Selection: Utilize a chiral capillary GC column. Columns with cyclodextrin-based stationary phases, such as those derivatized with permethylated beta-cyclodextrin, are often effective for separating alcohol enantiomers.[12][13]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or hexane). Derivatization to the trifluoroacetyl ester may be required for better separation on some columns.[14]

-

GC Conditions:

-

Injector Temperature: Typically 250°C.

-

Detector (FID) Temperature: Typically 250°C.

-

Oven Temperature Program: An isothermal or temperature-programmed method can be used. For example, an isothermal method at 120-135°C may be suitable.[14]

-

Carrier Gas: Helium or hydrogen.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Biological Activity

There is a notable lack of publicly available data specifically detailing the biological activities of the individual (R)- and (S)-enantiomers of this compound. However, the broader class of phenyl-substituted butanols and related chiral amines are of interest in medicinal chemistry. For instance, chiral 4-phenyl-2-butanol has been used as a precursor for the synthesis of chiral amines, which are valuable building blocks for active pharmaceutical ingredients (APIs).[15][16] The differential biological activity of enantiomers is a well-established principle in pharmacology, and it is plausible that the (R)- and (S)-enantiomers of this compound would exhibit distinct biological effects if tested.

Visualizations

References

- 1. 1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-Phenyl-1-butanol 97 22144-60-1 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. (S)-1-phenyl-1-butanol [stenutz.eu]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. This compound(614-14-2) MS [m.chemicalbook.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 1-phenyl-1-butanol, a versatile chiral secondary alcohol. This document details key reactions, including its synthesis, oxidation, dehydration, esterification, and conversion to the corresponding alkyl chloride. The information presented is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, propylmagnesium bromide reacts with benzaldehyde to yield this compound after an acidic workup.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings (2.6 g, 0.11 mol)

-

Anhydrous diethyl ether (100 mL)

-

1-Bromopropane (12.3 g, 0.1 mol)

-

Benzaldehyde (10.6 g, 0.1 mol)

-

1 M Hydrochloric acid (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine (as an initiator).

-

Anhydrous diethyl ether (20 mL) is added to the flask.

-

A solution of 1-bromopropane in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

The remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled in an ice bath, and a solution of benzaldehyde in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid with cooling. The layers are separated.

-

The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Logical Relationship: Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Oxidation of this compound to 1-Phenyl-1-butanone

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 1-phenyl-1-butanone. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with chromium-based reagents like pyridinium chlorochromate (PCC) being a common choice for this conversion in a laboratory setting.[2]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

-

This compound (7.5 g, 0.05 mol)

-

Pyridinium chlorochromate (PCC) (16.1 g, 0.075 mol)

-

Anhydrous dichloromethane (100 mL)

-

Silica gel

Procedure:

-

In a 250 mL round-bottom flask, a slurry of PCC in anhydrous dichloromethane is prepared.

-

A solution of this compound in anhydrous dichloromethane is added to the PCC slurry in one portion.

-

The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-phenyl-1-butanone.

Signaling Pathway: Oxidation Mechanism

Caption: Mechanism of this compound oxidation using PCC.

Dehydration of this compound to Phenylbutenes

The acid-catalyzed dehydration of this compound results in the formation of a mixture of isomeric phenylbutenes. The reaction proceeds through a carbocation intermediate, and the product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and therefore more stable) alkene. The primary products are (E)- and (Z)-1-phenyl-1-butene, with 1-phenyl-2-butene also being a possibility depending on the reaction conditions.

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

-

This compound (15.0 g, 0.1 mol)

-

Concentrated sulfuric acid (2 mL)

-

Toluene (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

This compound and toluene are placed in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux, and water is collected in the Dean-Stark trap.

-

The reaction is continued until no more water is collected.

-

The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The resulting mixture of phenylbutenes can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Signaling Pathway: Dehydration Mechanism

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Esterification of this compound

This compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method involves the reaction with an acid anhydride, such as acetic anhydride, in the presence of a catalyst like pyridine or a strong acid. This reaction is generally faster and more efficient than Fischer esterification with a carboxylic acid.[3]

Experimental Protocol: Esterification with Acetic Anhydride

Materials:

-

This compound (7.5 g, 0.05 mol)

-

Acetic anhydride (5.6 g, 0.055 mol)

-

Pyridine (0.5 mL)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

This compound and pyridine are dissolved in diethyl ether in a round-bottom flask.

-

Acetic anhydride is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for 3 hours.

-

The mixture is then washed successively with 1 M hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

-

The resulting ester, 1-phenyl-1-butyl acetate, can be purified by distillation under reduced pressure.

Experimental Workflow: Esterification

Caption: Workflow for the esterification of this compound.

Reaction with Thionyl Chloride

The reaction of this compound with thionyl chloride (SOCl₂) is a standard method for converting the alcohol into the corresponding alkyl chloride, 1-chloro-1-phenylbutane. This reaction typically proceeds via an SNi (substitution nucleophilic internal) mechanism, which often results in retention of configuration at the chiral center, especially in the absence of a base like pyridine.[4][5] When pyridine is used, the mechanism can shift towards an SN2 pathway, leading to inversion of configuration.[6]

Experimental Protocol: Reaction with Thionyl Chloride

Materials:

-

This compound (7.5 g, 0.05 mol)

-

Thionyl chloride (7.1 g, 4.4 mL, 0.06 mol)

-

Anhydrous diethyl ether (50 mL)

Procedure:

-

A solution of this compound in anhydrous diethyl ether is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The setup should be protected from moisture with a drying tube.

-

The flask is cooled in an ice bath.

-

Thionyl chloride is added dropwise with stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 1 hour. The evolution of SO₂ and HCl gases will be observed.

-

The reaction mixture is cooled, and the excess thionyl chloride and solvent are carefully removed by distillation.

-

The crude 1-chloro-1-phenylbutane can be purified by vacuum distillation.

Signaling Pathway: Reaction with Thionyl Chloride (SNi)

Caption: SNi mechanism for the reaction of this compound with thionyl chloride.

Quantitative Data Summary

| Reaction | Reactants | Product(s) | Catalyst/Reagent | Typical Yield | Reference |

| Synthesis | Benzaldehyde, Propylmagnesium bromide | This compound | - | Good to Excellent | [1] |

| Oxidation | This compound | 1-Phenyl-1-butanone | PCC | High | [2] |

| Dehydration | This compound | (E/Z)-1-Phenyl-1-butene, 1-Phenyl-2-butene | H₂SO₄ | High (mixture) | - |

| Esterification | This compound, Acetic anhydride | 1-Phenyl-1-butyl acetate | Pyridine | High | [3] |

| Chlorination | This compound | 1-Chloro-1-phenylbutane | SOCl₂ | Good | [4][6] |

Spectroscopic Data of this compound

-

¹H NMR: Spectra available in public databases such as PubChem.[7]

-

¹³C NMR: Spectra available in public databases such as PubChem.[7]

-

IR Spectroscopy: Characteristic broad peak for the O-H stretch around 3300-3500 cm⁻¹. Data is available on the NIST WebBook.[8][9]

-

Mass Spectrometry: Molecular ion peak (m/z) and fragmentation patterns can be found in databases like the NIST WebBook and ChemicalBook.[8][10]

References

- 1. m.youtube.com [m.youtube.com]

- 2. quora.com [quora.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1). The reaction between alcohol and thionyl chloride \left( \mathrm { SO.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound(614-14-2) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Industrial Applications of 1-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-butanol, a versatile chiral alcohol, holds significant potential across a spectrum of industrial applications. This technical guide provides a comprehensive overview of its primary uses, from its role as a crucial chemical intermediate in various manufacturing sectors to its specialized application as a chiral building block in the synthesis of complex pharmaceutical compounds. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and application, and visually represents complex workflows and pathways to facilitate a deeper understanding of its industrial relevance.

Introduction

This compound (CAS: 614-14-2), also known as α-propylbenzyl alcohol, is a colorless liquid with the chemical formula C₁₀H₁₄O.[1][2] Its molecular structure, featuring a phenyl group and a hydroxyl group on the same carbon of a butane chain, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.[1] The presence of a chiral center at the carbinol carbon further enhances its utility, particularly in the field of asymmetric synthesis, where enantiomeric purity is critical for the efficacy and safety of pharmaceutical products. This guide explores the multifaceted industrial applications of this compound, providing detailed technical information for researchers and professionals in drug development and chemical manufacturing.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| CAS Number | 614-14-2 (racemic) | [1] |

| 22144-60-1 ((R)-(+)-enantiomer) | ||

| 22135-49-5 ((S)-(-)-enantiomer) | ||

| Appearance | Colorless liquid | [1] |

| Boiling Point | 115 °C at 14 mmHg | |

| 170 °C at 100 mmHg | ||

| Melting Point | 16 °C | |

| Flash Point | 103 °C (closed cup) | |

| Density | 0.98 g/cm³ | |

| Refractive Index | 1.5120 to 1.5160 | |

| Water Solubility | 1885 mg/L at 25 °C (estimated) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic, methine, methylene, and methyl protons. | [1] |

| ¹³C NMR | Signals for aromatic carbons, the carbinol carbon, and aliphatic carbons. | [1] |

| Infrared (IR) | Characteristic broad absorption for the O-H stretch (around 3400 cm⁻¹), C-H stretches, and aromatic C=C bands. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns. | [1] |

Industrial Applications

This compound serves as a key intermediate and auxiliary agent in a variety of industrial sectors.[1] Its utility stems from its unique molecular structure, which allows it to participate in a wide range of chemical reactions and formulations.

Chemical Intermediate in Manufacturing

This compound is a versatile precursor for the synthesis of more complex organic molecules.[1] This makes it a valuable component in the production of a diverse array of industrial products.

-

Coatings and Textiles: It is used as a coating and textile auxiliary agent, contributing to the quality and performance of the final products.[1] While specific mechanisms are proprietary, it likely functions as a coalescing agent or a precursor to plasticizers. Coalescing agents are crucial in waterborne paints, where they facilitate the formation of a continuous, uniform film as the paint dries.[3][4][5][6]

-

Rubber and Plastics: In the manufacturing of rubber and plastics, it is employed as an auxiliary agent.[1] It may be used in the synthesis of plasticizers to enhance flexibility or as a precursor to vulcanization accelerators. For instance, it can be a building block for compounds like 2-mercaptobenzothiazole (MBT), a common rubber vulcanization accelerator.[7][8]

-

Polyurethane Production: In the synthesis of polyurethanes, 1-butanol (a related compound) reacts with phenyl isocyanate to form butyl phenyl carbamate.[9][10][11] this compound can undergo similar reactions, acting as a modifier in polyurethane production to tailor the properties of the final polymer.

Oil and Gas Industry

This compound finds application as an auxiliary agent in the oil and gas sector, contributing to operational efficiencies.[1]

-

Drilling Fluids: It is used as an additive in drilling fluids.[1] While detailed formulations are often proprietary, it may function as a lubricant or a component in corrosion inhibitor packages. Corrosion inhibitors are vital for protecting metal equipment and pipelines from the corrosive environments encountered in oil and gas production.[12][13][14][15]

-

Enhanced Oil Recovery (EOR): In chemical EOR, alcohols are sometimes used as co-surfactants in formulations designed to reduce interfacial tension between oil and water, thereby improving oil mobility and recovery.[10]

Water Treatment

In environmental management, this compound is employed in water treatment chemical formulations to enhance purification processes.[1] Its role is likely associated with flocculation, where it may act as a precursor to or a component of flocculating agents that help in the aggregation and removal of suspended particles.[16]

Mineral Processing

In the field of mineral flotation, alcohols are commonly used as frothing agents.[16] These agents stabilize air bubbles, which are essential for the separation of valuable minerals from gangue.[16] While direct evidence for this compound is limited, its structural similarity to other alcohol-based frothers suggests its potential use in this application.

Role in Pharmaceutical and Fine Chemical Synthesis

The chiral nature of this compound makes it a highly valuable synthon in asymmetric synthesis, particularly for the production of enantiomerically pure active pharmaceutical ingredients (APIs).

Chiral Building Block

Enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic and the other being inactive or even harmful.[17] Therefore, the ability to synthesize a single enantiomer is of paramount importance in modern drug development. Chiral alcohols like this compound serve as versatile starting materials or intermediates in the synthesis of complex chiral molecules.[17][18]

Synthesis of Chiral Lactones

Chiral lactones are important structural motifs found in many natural products and biologically active compounds.[19][20][21][22][23] this compound can be used as a chiral precursor in the synthesis of these valuable compounds. For example, it can be a starting material for the enantioselective synthesis of butenolides, which are key intermediates in the synthesis of various natural products.[21][22][23]

Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions.[24] The chiral center of the auxiliary directs the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. This compound and its derivatives can function as chiral auxiliaries in various asymmetric reactions.[18][24]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Grignard Synthesis of this compound

The Grignard reaction is a common and effective method for the synthesis of this compound.[19] This protocol describes the reaction of a propyl Grignard reagent with benzaldehyde.

Materials:

-

1-Bromopropane

-

Magnesium turnings

-

Dry diethyl ether

-

Benzaldehyde

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of dry diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromopropane in dry diethyl ether. Add a small portion of the 1-bromopropane solution to the flask to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution in an ice bath. Prepare a solution of benzaldehyde in dry diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly add hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Biocatalytic Reduction of Butyrophenone

An alternative, "green" method for producing chiral this compound is through the biocatalytic reduction of the corresponding ketone, butyrophenone. This method utilizes enzymes or whole-cell biocatalysts to achieve high enantioselectivity under mild reaction conditions.

Materials:

-

Butyrophenone (1-phenyl-1-butanone)

-

Biocatalyst (e.g., a specific ketoreductase enzyme or a whole-cell system like Bacillus cereus)

-

Buffer solution (e.g., phosphate buffer)

-

Co-substrate for cofactor regeneration (e.g., glycerol or isopropanol)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution of the buffer and the co-substrate. Add the biocatalyst (enzyme or whole cells).

-

Substrate Addition: Add butyrophenone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible solvent to improve dispersion.

-

Reaction: Incubate the reaction mixture at the optimal temperature and pH for the chosen biocatalyst, with gentle agitation. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate. Dry the organic extract and evaporate the solvent to obtain the crude chiral this compound. Further purification can be achieved by column chromatography or distillation.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for the Grignard synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Studies Toward an Asymmetric Synthesis of CP-263,114 and CP-225,917 | Semantic Scholar [semanticscholar.org]

- 3. paint.org [paint.org]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. specialchem.com [specialchem.com]

- 6. GB1579672A - Coalescing agents for dispersion paints and coating compositions - Google Patents [patents.google.com]

- 7. CN113603656B - Production process of rubber vulcanization accelerator MBTS - Google Patents [patents.google.com]

- 8. lusida.com [lusida.com]

- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 10. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. imperialchem.com [imperialchem.com]

- 13. Corrosion inhibitors for the petroleum industry - Wikipedia [en.wikipedia.org]

- 14. eurocorr.efcweb.org [eurocorr.efcweb.org]

- 15. The Role of Corrosion Inhibitors in Oil and Gas Production - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 16. The Significance of Flotation Frothers Chemical Structure and Fundamental Properties: A Review [scirp.org]

- 17. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. research.rug.nl [research.rug.nl]

- 24. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Navigating the Safe Handling of 1-Phenyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential handling and safety precautions for 1-Phenyl-1-butanol (CAS No: 614-14-2). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe laboratory environment.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid or solid | [3][4] |

| Boiling Point | 170 °C at 100 mmHg | [1][2] |

| 115 °C at 14 mmHg | [4] | |

| 120 °C at 0.05 mmHg | [5] | |

| Melting Point | 44-46 °C | [4] |

| 45-47 °C | [5] | |

| Flash Point | 16 °C (literature) | [1][2] |

| 103 °C (closed cup) | [4][5] | |

| Solubility | Soluble in organic solvents. Water solubility estimated at 1885 mg/L at 25 °C. | [1][6] |

| CAS Number | 614-14-2 | [1][2][7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards. However, some suppliers do not list a GHS classification.[6]

Note: The toxicological properties of this compound have not been fully investigated.[10] Acute toxicity data such as LD50 (oral, dermal, inhalation) is not available in the reviewed literature.[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[10] In case of a splash hazard, an apron and arm covers may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or if vapors, mists, or dust are generated, a NIOSH-approved respirator is recommended.[8]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10]

-

An eyewash station and safety shower should be readily accessible in the immediate work area.[10]

Storage

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[8][10]

-

Keep containers tightly closed to prevent leakage and evaporation.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[10] Remove all sources of ignition.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][10]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Toxicological and Metabolic Pathways

Currently, there is a lack of specific data in the public domain regarding the detailed metabolic and toxicological signaling pathways of this compound in biological systems. Further research is required to elucidate these mechanisms.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier and adhere to all institutional and local safety regulations.

References

- 1. This compound | 614-14-2 | AAA61414 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. (R)-(+)-1-Phenyl-1-butanol 97 22144-60-1 [sigmaaldrich.com]

- 5. (S)-(-)-1-Phenyl-1-butanol 97 22135-49-5 [sigmaaldrich.com]

- 6. This compound, 614-14-2 [thegoodscentscompany.com]

- 7. This compound | C10H14O | CID 95372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. opcw.org [opcw.org]

- 9. actylislab.com [actylislab.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Enantioselective Synthesis of 1-Phenyl-1-butanol via Noyori Asymmetric Hydrogenation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. 1-Phenyl-1-butanol, a chiral secondary alcohol, is a valuable building block for the synthesis of various pharmaceutical agents. Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, offers a highly efficient and selective method for the production of enantiomerically pure alcohols from prochiral ketones.[1][2] This application note provides a detailed overview, experimental protocols, and performance data for the synthesis of this compound using Noyori's ruthenium-based catalysts.

Noyori catalysts, typically complexes of ruthenium with the chiral ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are renowned for their high catalytic activity and enantioselectivity in the hydrogenation of a wide range of ketones and olefins.[1][3] The choice of the BINAP ligand enantiomer ((R)- or (S)-BINAP) dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol product.

Principle and Mechanism

The Noyori asymmetric hydrogenation of a ketone, such as butyrophenone to yield this compound, proceeds via a metal-ligand bifunctional mechanism.[2] The ruthenium catalyst, activated by hydrogen, coordinates to the carbonyl group of the substrate. The hydride is then transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand of the catalyst system to the carbonyl oxygen. This concerted, six-membered pericyclic transition state is key to the high efficiency and enantioselectivity of the reaction.[2] The chiral environment created by the BINAP ligand sterically directs the approach of the ketone to the catalyst, favoring the formation of one enantiomer over the other.

Data Presentation

The following table summarizes the quantitative data for the enantioselective hydrogenation of butyrophenone to this compound using a Noyori catalyst system.

| Entry | Catalyst | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | RuCl₂[(S)-BINAP] | 1000 | Methanol | 8 | 50 | 12 | >99 | 98 (R) |

Note: This data is representative and may vary based on specific experimental conditions and catalyst preparation.

Experimental Protocols

This section provides a detailed methodology for the enantioselective synthesis of (R)-1-Phenyl-1-butanol from butyrophenone using a RuCl₂[(S)-BINAP] catalyst.

Materials and Equipment

-

Butyrophenone (freshly distilled)

-

RuCl₂[(S)-BINAP] (or prepared in situ)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Schlenk flask and standard Schlenk line techniques

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Catalyst Preparation (In Situ)

For reactions utilizing an in-situ generated catalyst, the following procedure can be adapted.[4]

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio.

-

Add degassed, anhydrous dimethylformamide (DMF) via syringe.

-

Heat the mixture at 100 °C for 10-30 minutes until a clear, homogeneous solution is formed.

-

Remove the solvent under high vacuum to obtain the solid catalyst precursor.

Hydrogenation Protocol

-

Reactor Setup: A dry and argon-purged high-pressure reactor is charged with a magnetic stir bar.

-

Charging the Reactor: Under a positive pressure of argon, add the RuCl₂[(S)-BINAP] catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

-

Substrate and Solvent Addition: Add anhydrous, degassed methanol, followed by the butyrophenone substrate via syringe.

-

Sealing and Purging: Seal the reactor and purge with hydrogen gas several times to remove any residual air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm) and begin stirring. Heat the reaction to the specified temperature (e.g., 50 °C).

-